Mal-PEG25-NH2 hydrochloride
Description
Contextualization of Bifunctional Polyethylene (B3416737) Glycol Linkers in Advanced Chemical Biology and Materials Science
Polyethylene glycol (PEG) linkers are synthetic, water-soluble polymers composed of repeating ethylene (B1197577) oxide units. chempep.comcreativepegworks.com They have become indispensable tools in drug delivery, bioconjugation, and materials science due to their unique properties, including biocompatibility, low immunogenicity, and flexibility. chempep.comcreativepegworks.com The historical use of PEG in biological applications dates back to the 1970s, when it was first conjugated to proteins to extend their circulation time in the bloodstream. chempep.com The development of monodisperse PEG linkers with defined molecular weights and terminal functional groups in the 1990s enabled more precise and sophisticated bioconjugation strategies. chempep.com
Bifunctional PEG linkers possess two reactive functional groups, which can be the same (homobifunctional) or different (heterobifunctional). purepeg.comcd-bioparticles.net Heterobifunctional PEG linkers are particularly valuable as they allow for the sequential and controlled conjugation of two different molecules. purepeg.combiochempeg.com These linkers act as flexible spacers, connecting biomolecules, drugs, or other entities while imparting the beneficial properties of the PEG chain, such as enhanced solubility and stability. chempep.comprecisepeg.com The length of the PEG chain can be precisely controlled, which is crucial for optimizing the distance between the conjugated molecules and influencing properties like steric hindrance. purepeg.comprecisepeg.com In materials science, PEG linkers are used for surface functionalization of nanoparticles and in the creation of hydrogels for applications like tissue engineering and drug delivery. sigmaaldrich.com
Strategic Significance of Maleimide (B117702) and Amine Functionalities in Chemo-Selective Bioconjugation
The strategic advantage of Mal-PEG25-NH2 (hydrochloride) lies in its heterobifunctional nature, featuring a maleimide group at one end and a primary amine group at the other. biochempeg.com This dual functionality allows for highly specific and controlled chemical reactions, a concept known as chemo-selective ligation. frontiersin.org
The maleimide group is highly reactive towards sulfhydryl (thiol) groups, which are found in the side chains of cysteine residues in proteins. axispharm.comthermofisher.com This reaction, a Michael addition, proceeds efficiently under mild, physiological pH conditions (6.5-7.5) and is significantly faster than the reaction with amines at neutral pH, ensuring high selectivity for cysteine residues. axispharm.comthermofisher.com This specificity makes maleimides one of the most widely used functional groups for the site-specific modification of proteins and peptides. axispharm.comrsc.org This chemistry is a cornerstone in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is precisely attached to an antibody. axispharm.combroadpharm.com
The primary amine (-NH2) group at the other end of the PEG linker provides a versatile handle for a variety of conjugation reactions. biochempeg.com It can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, or with carboxylic acids in the presence of coupling agents, to form stable amide bonds. thermofisher.combroadpharm.com This amine functionality can also be used to directly form the maleimide group on the linker itself from an existing amine, offering precise control over the final construct. acs.org The presence of both a maleimide and an amine group on the same linker allows for the sequential and orthogonal attachment of two different molecules, a critical capability in constructing complex bioconjugates. frontiersin.org
Overview of Mal-PEG25-NH2 (hydrochloride) as a Cornerstone Reagent in Innovative Bio-Engineering Research
Mal-PEG25-NH2 (hydrochloride) is a specific heterobifunctional PEG linker where "Mal" denotes the maleimide group, "PEG25" indicates a polyethylene glycol chain with 25 repeating ethylene oxide units, and "NH2" represents the primary amine group, with the hydrochloride salt form enhancing its stability and handling. invivochem.comszabo-scandic.com This molecule is part of a broader class of PEG-based linkers used extensively in medical research, drug release, and nanotechnology. biochempeg.combiochempeg.com
A prominent and innovative application of Mal-PEG25-NH2 (hydrochloride) is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). invivochem.comszabo-scandic.commedchemexpress.comszabo-scandic.com PROTACs are novel therapeutic molecules designed to selectively degrade target proteins within cells by utilizing the cell's own ubiquitin-proteasome system. invivochem.comxcessbio.com A PROTAC molecule consists of two different ligands connected by a linker: one ligand binds to a target protein, and the other binds to an E3 ubiquitin ligase. invivochem.comxcessbio.com The Mal-PEG25-NH2 (hydrochloride) linker serves as the bridge connecting these two ligands. invivochem.commedchemexpress.com The defined length of the PEG25 chain is critical for spanning the distance between the target protein and the E3 ligase to facilitate the formation of a stable ternary complex, which is essential for subsequent protein degradation. The maleimide and amine functionalities provide the necessary reactive handles to attach the respective ligands. biochempeg.com
Scope and Objectives of the Comprehensive Research Outline on Mal-PEG25-NH2 (hydrochloride)
The objective of this article is to provide a focused and scientifically accurate overview of the chemical compound Mal-PEG25-NH2 (hydrochloride). The scope is strictly limited to its chemical nature and its application in a research context. This includes an exploration of the foundational role of bifunctional PEG linkers in modern chemical biology and materials science. Furthermore, the article details the specific chemical functionalities of the maleimide and amine groups and explains their strategic importance for achieving selective bioconjugation. Finally, it situates Mal-PEG25-NH2 (hydrochloride) as a key reagent, particularly highlighting its role in the development of advanced bio-engineered molecules such as PROTACs. This comprehensive outline aims to deliver a thorough understanding of the compound's significance as a versatile tool in contemporary scientific research.
Data Tables
Table 1: Physicochemical Properties of Mal-PEG25-NH2 (hydrochloride)
| Property | Value | Source(s) |
| Molecular Formula | C₅₄H₁₀₅ClN₂O₂₆ | invivochem.comszabo-scandic.com |
| Molecular Weight | 1233.86 g/mol | invivochem.comszabo-scandic.commedchemexpress.com |
| Appearance | Solid | invivochem.com |
| Purity | ≥95% | biochempeg.combiochempeg.com |
| Solubility | Soluble in DMSO | szabo-scandic.com |
| Storage | Recommended at -20°C | invivochem.com |
Structure
2D Structure
Properties
Molecular Formula |
C54H105ClN2O26 |
|---|---|
Molecular Weight |
1233.9 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C54H104N2O26.ClH/c55-3-5-59-7-9-61-11-13-63-15-17-65-19-21-67-23-25-69-27-29-71-31-33-73-35-37-75-39-41-77-43-45-79-47-49-81-51-52-82-50-48-80-46-44-78-42-40-76-38-36-74-34-32-72-30-28-70-26-24-68-22-20-66-18-16-64-14-12-62-10-8-60-6-4-56-53(57)1-2-54(56)58;/h1-2H,3-52,55H2;1H |
InChI Key |
BOTXZFRLMDBTKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for Mal Peg25 Nh2 Hydrochloride
Established Synthetic Pathways for Maleimide-Terminated Polyethylene (B3416737) Glycol Derivatives
The synthesis of maleimide-terminated PEG derivatives is a critical first step in producing Mal-PEG25-NH2. A common and effective strategy involves the modification of a pre-existing PEG chain. One established method begins with a PEG-diol, where both ends of the polyethylene glycol chain are terminated with hydroxyl groups. One hydroxyl group is first protected, and the other is then activated for subsequent reaction.
A frequently employed pathway involves the reaction of a mono-protected PEG with maleic anhydride (B1165640). For instance, mPEG-NH2 can be reacted with maleic anhydride in a solvent like dioxane, often with a catalyst such as DMAP (4-dimethylaminopyridine), at an elevated temperature. This reaction forms an intermediate, mPEG-maleic acid. atlantis-press.com Subsequent treatment of this intermediate with a dehydrating agent like acetic anhydride and a base such as sodium acetate (B1210297) at high temperatures leads to the formation of the maleimide (B117702) ring. atlantis-press.com
Another approach involves the use of a furan-protected maleimide. This method offers the advantage of protecting the reactive maleimide group during intermediate steps. The furan-protected maleimide can be coupled to the PEG chain, and the protecting group can be removed later by heating. researchgate.net The reaction of PEG-maleimides with thiols is a well-established method for site-specific protein modification, typically occurring under acidic conditions (pH 6-7). acs.org
The synthesis of heterobifunctional PEGs can also be achieved through the desymmetrization of oligo(ethylene glycols) (OEGs). This involves converting one of the terminal hydroxyl groups to a different functional group, such as an alkyne or azide (B81097). The remaining hydroxyl group can then be activated, for example, with a mesylate group, making it a precursor for various other functionalities, including maleimide. nih.govuq.edu.au
Methodologies for Amine Functionalization of Polyethylene Glycol Chains
The introduction of a primary amine group onto the PEG chain is the second key functionalization required for Mal-PEG25-NH2 synthesis. Several methods exist for this transformation, often starting from a PEG derivative with a suitable leaving group.
A versatile route involves the conversion of a terminal hydroxyl group to a better leaving group, such as a tosylate or mesylate. mdpi.comresearchgate.net This activated PEG can then undergo nucleophilic substitution with an amine source. For example, reacting monotosyl PEG with sodium azide introduces an azide function. mdpi.comresearchgate.net This azide can then be reduced to a primary amine using reagents like triphenylphosphine (B44618) (PPh3) in a Staudinger reaction or by catalytic hydrogenation. mdpi.com An alternative is the direct nucleophilic substitution of a mesylate-terminated PEG with ammonia. mdpi.comresearchgate.net
Another strategy for amine functionalization is through a Gabriel synthesis. This involves reacting a PEG-halide or PEG-tosylate with potassium phthalimide, followed by hydrazinolysis to release the primary amine. For example, mPEG-phthalimide can be treated with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) under reflux to yield mPEG-NH2. atlantis-press.com
More recent methodologies include enzyme-catalyzed reactions. For instance, Candida antarctica lipase (B570770) B (CALB) can catalyze the esterification of PEG with a protected amino acid, such as tert-butyloxycarbonyl (tBOC)-protected β-Alanine. Following the enzymatic reaction, the protecting group is removed to yield the amine-functionalized PEG. researchgate.net Ruthenium-catalyzed hydrogen borrowing is another advanced technique for the PEG functionalization of amines. acs.org
Optimization of Reaction Conditions for High-Yield Synthesis of Mal-PEG25-NH2 (hydrochloride)
Achieving a high yield of pure Mal-PEG25-NH2 (hydrochloride) necessitates careful optimization of reaction conditions at each synthetic step. Key parameters that influence the outcome include temperature, reaction time, solvent, catalyst, and the stoichiometry of reactants.
For the maleimide formation step, the reaction of mPEG-NH2 with maleic anhydride is typically conducted at elevated temperatures (e.g., 70°C) to ensure complete reaction. atlantis-press.com The subsequent cyclization to form the maleimide ring also requires heating, for instance, at 80°C in the presence of acetic anhydride and sodium acetate. atlantis-press.com The choice of solvent is also crucial; for instance, dioxane is often used for the initial reaction with maleic anhydride. atlantis-press.com
In the amine functionalization step, when converting an azide to an amine via a Staudinger reaction with triphenylphosphine, refluxing in methanol (B129727) overnight is a common condition. mdpi.com For the synthesis of α-amine-ω-hydroxyl PEG, the reaction of α-azide-ω-hydroxyl PEG with PPh3 is often refluxed overnight under an inert atmosphere. mdpi.com
The use of design of experiments (DoE) is a systematic approach to optimize multiple variables simultaneously, moving beyond the traditional one-factor-at-a-time (OFAT) method. prismbiolab.comnih.gov DoE allows for the construction of a model to understand how different factors interact and to identify the optimal conditions for yield, purity, and reaction time. prismbiolab.comnih.gov Self-optimization, an automated approach, can also be employed to discover optimal reaction conditions through iterative cycles of automated reaction execution and analysis. prismbiolab.com
| Reaction Step | Key Parameters to Optimize | Typical Conditions |
| Maleimide Formation (from Amine) | Temperature, Catalyst, Solvent | 70-80°C, DMAP, Dioxane/Acetic Anhydride atlantis-press.com |
| Amine Functionalization (from Azide) | Reducing Agent, Solvent, Time | PPh3, Methanol, Reflux overnight mdpi.com |
| General Optimization | Stoichiometry, pH, Purification Method | Varies depending on specific reaction |
Advanced Purification and Isolation Techniques for Research-Grade Mal-PEG25-NH2 (hydrochloride)
The purification of Mal-PEG25-NH2 (hydrochloride) is critical to remove unreacted starting materials, by-products, and solvents, ensuring a high-purity product suitable for research applications. A combination of techniques is often employed.
Precipitation is a fundamental and widely used method for purifying PEG derivatives. It leverages the differential solubility of the PEG derivative and impurities in various solvents. PEG derivatives are generally soluble in polar solvents like water and methanol but insoluble in non-polar solvents such as diethyl ether and hexane. shochem.com By adding a non-polar solvent to a solution of the PEG derivative, the product can be precipitated while impurities remain dissolved. shochem.com
Column chromatography offers higher resolution and is essential for obtaining research-grade purity. shochem.com Several types of column chromatography are applicable:
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is effective in removing low molecular weight by-products and unreacted reagents from the larger PEGylated product.
Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. This technique is particularly useful for purifying PEGylated proteins and can also be applied to charged PEG derivatives.
Reversed-Phase Chromatography (RPC) separates molecules based on their hydrophobicity. It is widely used for the purification of peptides and small proteins and can be used on an analytical scale for PEGylated conjugates.
Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity and can be a complementary technique to IEC.
A preparative chromatographic approach using polystyrene-divinylbenzene beads with an ethanol/water eluent has been reported to achieve purities greater than 99% at the gram scale. nih.govresearchgate.net
Membrane-based techniques such as dialysis and membrane centrifugation are also employed. Dialysis uses a semi-permeable membrane to separate the desired product from smaller impurities based on molecular weight cutoff. acs.org Membrane centrifugation can also be used to remove excess ligands and smaller molecules. acs.org
Considerations for Scalable Production and Process Development of Mal-PEG25-NH2 (hydrochloride) for Research Applications
Scaling up the production of Mal-PEG25-NH2 (hydrochloride) from the laboratory bench to larger quantities required for extensive research presents several challenges and considerations. The primary goals are to maintain high purity and yield while ensuring the process is efficient and reproducible. creativepegworks.compurepeg.com
Process Optimization and Control: As the scale increases, factors such as heat and mass transfer become more critical. Reaction conditions optimized at a small scale may need to be re-evaluated. creativepegworks.com Continuous monitoring of the process using analytical techniques like HPLC, NMR, and mass spectrometry is essential to ensure consistency and quality. creativepegworks.combiochempeg.com
Selection of Reagents and Solvents: The choice of raw materials becomes more significant at a larger scale, with a focus on cost-effectiveness, safety, and quality. creativepegworks.com The use of chromatography-free synthesis and purification steps, where possible, can significantly improve the efficiency of a scalable process. researchgate.net
Purification Strategy: While techniques like column chromatography provide high purity, they can be time-consuming and expensive to scale up. shochem.com Therefore, optimizing precipitation and extraction steps to remove the bulk of impurities before a final chromatographic polishing step is often a more practical approach for larger scales. google.com Tangential flow filtration (TFF) is a scalable membrane filtration technique that can be used for purification and buffer exchange. nih.gov
Iterative and Convergent Synthesis Strategies: For producing well-defined, monodisperse PEGs, iterative exponential growth (IEG) strategies have been developed. These methods, while complex, offer high efficiency in synthesizing heterobifunctional PEGs and are being explored for gram-scale production. acs.org
Mechanistic Principles and Chemo Selective Reactivity of Mal Peg25 Nh2 Hydrochloride in Bioconjugation
Maleimide-Thiol Conjugation via Michael Addition: Reaction Kinetics and Specificity
The maleimide (B117702) group of Mal-PEG25-NH2 (hydrochloride) reacts with thiol-containing molecules, such as the side chain of cysteine residues in proteins, through a Michael addition reaction. This reaction is highly specific for thiols under controlled pH conditions, proceeding rapidly to form a stable thioether bond. The high reactivity of the maleimide is attributed to the electron-withdrawing nature of the adjacent carbonyl groups, which polarizes the double bond and makes it susceptible to nucleophilic attack by a thiolate anion. Second-order rate constants for this reaction can range from 100 to 1000 M⁻¹s⁻¹, depending on the specific thiol and reaction conditions. nih.gov
The rate of the maleimide-thiol conjugation is significantly influenced by the reaction environment, particularly the pH and the solvent system. The reaction is typically performed in aqueous buffers at a pH range of 6.5 to 7.5. nih.gov Within this range, a sufficient concentration of the more nucleophilic thiolate anion is present to facilitate the reaction, while minimizing the competing hydrolysis of the maleimide ring, which becomes more prominent at higher pH values. nih.gov The reaction rate generally increases with pH due to the increased concentration of the thiolate anion.
The choice of solvent can also impact the reaction kinetics. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can stabilize the negatively charged thiolate species, potentially increasing the reaction rate. researchgate.net However, for bioconjugation applications, aqueous buffer systems are predominantly used to maintain the native structure and function of the biomolecules.
Table 1: Effect of pH on the Second-Order Rate Constant (k) for the Reaction of N-ethylmaleimide with Cysteine at 25°C
| pH | k (M⁻¹s⁻¹) |
| 6.0 | 230 |
| 6.5 | 730 |
| 7.0 | 2300 |
| 7.5 | 7300 |
Note: This data is for N-ethylmaleimide, a representative maleimide, and is intended to illustrate the general trend of pH dependence for the maleimide-thiol reaction.
The high chemo-selectivity of the maleimide-thiol reaction allows for the site-specific modification of biomolecules. In proteins, the sulfhydryl group of cysteine is the primary target for maleimide conjugation due to its high nucleophilicity at physiological pH compared to other functional groups. The pKa of the cysteine thiol group is approximately 8.3, meaning that at a pH of 7.0-7.5, a significant portion exists as the reactive thiolate anion.
By engineering proteins to contain a single, accessible cysteine residue, highly homogeneous conjugates can be produced. The accessibility of the cysteine residue is a critical factor; buried cysteine residues may not be available for conjugation without prior denaturation of the protein. Furthermore, the local microenvironment of the cysteine residue can influence its pKa and, consequently, its reactivity.
Amine-Based Derivatization Reactions: Amide Bond Formation and Alternative Coupling Chemistries
The primary amine group of Mal-PEG25-NH2 (hydrochloride) provides a versatile handle for a variety of conjugation strategies, most commonly involving the formation of a stable amide bond with a carboxylic acid.
The formation of an amide bond between the primary amine of the linker and a carboxylic acid on a target molecule requires the activation of the carboxyl group. This is typically achieved using coupling reagents that convert the carboxylic acid into a more reactive intermediate. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.
Carbodiimides: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, often in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS to form a more stable active ester intermediate, which then reacts with the amine to form the amide bond. nih.gov
Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and can be used for challenging couplings.
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and are frequently employed in solid-phase peptide synthesis and bioconjugation. peptide.combachem.com
The choice of coupling reagent depends on factors such as the stability of the molecules being conjugated, the desired reaction conditions, and the potential for side reactions.
Table 2: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Class | Activator/Additive | Key Features |
| EDC | Carbodiimide | NHS or sulfo-NHS | Water-soluble, widely used in aqueous bioconjugation. |
| PyBOP | Phosphonium Salt | - | High coupling efficiency, suitable for hindered amino acids. |
| HATU | Uronium/Aminium Salt | HOAt | Very high reactivity, low racemization. peptide.com |
| HBTU | Uronium/Aminium Salt | HOBt | High efficiency, commonly used in peptide synthesis. peptide.com |
Beyond amide bond formation, the primary amine of Mal-PEG25-NH2 (hydrochloride) can participate in other coupling chemistries, expanding its utility in bioconjugation. These include:
Reaction with Isothiocyanates and Isocyanates: Primary amines react with isothiocyanates to form stable thiourea (B124793) linkages and with isocyanates to form urea (B33335) linkages.
Reductive Amination: The amine can react with an aldehyde or ketone to form an intermediate imine (Schiff base), which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.
Reaction with Activated Esters: Besides NHS esters, other activated esters such as p-nitrophenyl esters can also react with the primary amine.
Reaction with Sulfonyl Chlorides: Primary amines can react with sulfonyl chlorides to form stable sulfonamides.
This versatility allows for the conjugation of the amine terminus to a wide range of molecules and surfaces functionalized with different reactive groups.
Orthogonal Reactivity Design in Bifunctional Mal-PEG25-NH2 (hydrochloride) for Complex Architectures
The presence of two chemically distinct reactive groups, the maleimide and the primary amine, allows for the orthogonal and sequential conjugation of different molecules to the Mal-PEG25-NH2 (hydrochloride) linker. This "orthogonality" is crucial for the rational design and synthesis of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), branched peptides, and functionalized nanoparticles.
The maleimide group's high specificity for thiols at neutral pH allows for the initial, selective attachment of a thiol-containing molecule. Following this reaction, the primary amine can be utilized for a subsequent conjugation step under different reaction conditions. For example, an antibody fragment containing an engineered cysteine can be first conjugated to the maleimide terminus. The resulting conjugate, now bearing a free amine, can then be reacted with a drug molecule containing an activated carboxylic acid to form a precisely defined ADC.
This step-wise approach prevents the formation of undesirable side products and allows for the construction of well-defined, multi-component systems with controlled stoichiometry and spatial orientation. The PEG spacer in Mal-PEG25-NH2 (hydrochloride) further contributes to the design of these complex architectures by providing a flexible and hydrophilic linker arm that can improve the solubility and biological properties of the final conjugate. The ability to synthesize branched structures by attaching different molecules to each end of the linker opens up possibilities for creating multivalent constructs with enhanced binding avidity or multifunctional agents for theranostic applications. rsc.orgrsc.org
Stability and Lifespan of Covalently Formed Conjugates Derived from Mal-PEG25-NH2 (hydrochloride) under Physiological Conditions
The primary route of instability for maleimide-thiol adducts is a reversible retro-Michael reaction. researchgate.net This reaction can occur in the presence of other nucleophilic thiols, such as the highly abundant endogenous molecule glutathione (B108866), leading to an exchange of the conjugated biomolecule. researchgate.netnih.gov This "payload migration" can result in the transfer of the PEG linker to other biomolecules, such as serum albumin, potentially causing off-target effects and reducing the therapeutic efficacy of the intended conjugate. vectorlabs.comnih.gov The rate of this deconjugation is influenced by the pKa of the thiol involved in the initial bond; adducts formed with lower pKa thiols are more susceptible to the retro-Michael reaction. nih.govacs.org
In direct competition with the retro-Michael reaction is the irreversible hydrolysis of the succinimide (B58015) ring within the thioether adduct. prolynxinc.com This reaction involves the nucleophilic attack of water on one of the carbonyl groups of the succinimide ring, resulting in the formation of two isomeric succinamic acid thioethers. prolynxinc.comproteomics.com.au Crucially, this ring-opened product is significantly stabilized against cleavage and is resistant to thiol exchange. prolynxinc.comsemanticscholar.orgacs.org Therefore, hydrolysis is considered a stabilizing process that "locks" the conjugate, preventing the premature release of the PEG linker. acs.orgacs.org
The rates of both hydrolysis and thiol exchange are influenced by the chemical environment and the specific structure of the maleimide reagent. For conventional N-alkyl maleimides, similar in structure to the core of Mal-PEG25-NH2, the rate of hydrolysis can be slow, with half-lives reported to be over a week. prolynxinc.com This slow conversion may not be sufficient to prevent thiol exchange from occurring in vivo. Research has shown that modifying the N-substituent of the maleimide can dramatically alter the rate of hydrolysis. Electron-withdrawing groups attached to the nitrogen atom can accelerate the ring-opening process, providing a strategy to intentionally hydrolyze the conjugate in vitro before administration to ensure greater stability in vivo. prolynxinc.comsemanticscholar.orgacs.org For instance, a positively charged N-aminoethyl succinimide thioether was found to hydrolyze approximately 500-750 times faster than corresponding N-alkyl versions, with a half-life of about 0.4 hours. prolynxinc.com
Studies comparing different conjugation chemistries have highlighted the relative stability of maleimide-derived links. In one study, a maleimide-PEG conjugate retained approximately 70% of its linkage after seven days at 37°C in the presence of 1 mM glutathione, a physiologically relevant concentration. nih.govresearchgate.net In contrast, conjugates designed for enhanced stability remained over 90-95% intact under the same conditions. nih.govresearchgate.net The half-life of the ring-opened, hydrolyzed adducts is exceptionally long, with estimates exceeding two years, demonstrating their suitability for applications requiring long-term stability. prolynxinc.comsemanticscholar.org
The following table summarizes representative stability data for maleimide-thiol conjugates under physiological or near-physiological conditions, illustrating the interplay between structure, hydrolysis, and thiol exchange.
| Maleimide Adduct Type | Condition | Process | Half-life (t½) | Reference |
|---|---|---|---|---|
| N-alkyl thiosuccinimides | pH 7.4, 37°C | Hydrolysis | ~27 hours | ucl.ac.uk |
| Conventional N-alkyl maleimide conjugates | Not specified | Hydrolysis | > 1 week | prolynxinc.com |
| N-aminoethyl succinimide thioether | pH 7.4, 37°C | Hydrolysis | ~0.4 hours | prolynxinc.com |
| Ring-opened succinamic acid thioethers | Not specified | Thiol Exchange | > 2 years | prolynxinc.comsemanticscholar.org |
| Maleimide-PEG conjugate on Hemoglobin | 37°C, 7 days in 1 mM GSH | Deconjugation | ~30% loss of conjugate | nih.govresearchgate.net |
Strategic Applications of Mal Peg25 Nh2 Hydrochloride in Bioengineering and Chemical Biology Research
Protein and Peptide Engineering through Site-Specific Conjugation
The ability to perform site-specific modifications on proteins and peptides is fundamental to advancing our understanding of their function and to creating novel research tools. Mal-PEG25-NH2, with its dual reactivity, is instrumental in this endeavor, facilitating the creation of well-defined bioconjugates with tailored properties.
Design and Fabrication of Protein-PEG Conjugates for Enhanced Research Functionality
The covalent attachment of PEG chains, or PEGylation, to proteins is a widely adopted strategy to enhance their functionality for research applications. precisepeg.com Using a linker like Mal-PEG25-NH2 allows for site-specific PEGylation, which is crucial for preserving the protein's biological activity. precisepeg.com The maleimide (B117702) terminus can be selectively targeted to a unique, solvent-accessible cysteine residue on the protein surface, which can be naturally occurring or introduced via site-directed mutagenesis. This specificity avoids the random attachment to multiple lysine (B10760008) residues that can occur with amine-reactive PEG derivatives, leading to a homogeneous population of well-defined conjugates. precisepeg.compurepeg.com
The long, flexible PEG25 chain serves multiple functions. It can increase the hydrodynamic radius of the protein, which in therapeutic contexts reduces renal clearance, but in a research setting, it primarily enhances aqueous solubility and stability, preventing aggregation of sensitive proteins. For example, in a study involving a novel engineered hemoglobin, site-specific PEGylation via a maleimide-PEG linker resulted in a homogeneous product with over 80% efficiency and no discernible negative effect on the protein's primary function. nih.gov The amine terminus of the linker remains available for subsequent conjugation to other molecules or for immobilization onto surfaces functionalized with activated carboxyl groups.
Development of Peptide-Based Scaffolds and Advanced Bioconjugates for Ligand Presentation
Mal-PEG25-NH2 is particularly effective in the design of peptide-based scaffolds where the precise orientation and presentation of a ligand are critical for its interaction with a target receptor. A classic strategy involves synthesizing a peptide with a terminal cysteine residue, allowing its thiol group to react with the maleimide end of the linker. interchim.fr The extended PEG25 spacer then acts as a flexible arm, projecting the peptide away from a surface or a larger carrier molecule, thereby minimizing steric hindrance and improving its accessibility for binding. nih.gov
A notable example is the functionalization of surfaces or nanoparticles with the RGD peptide sequence (Arginine-Glycine-Aspartic acid) to study cell adhesion. In one study, a peptide containing the RGD sequence was designed with flanking glycine (B1666218) residues to act as a short spacer and was conjugated via a maleimide linker to a hydrogel surface. nih.gov This method of ligand presentation was shown to significantly improve cell-material interactions, including cell adhesion, proliferation, and migration. nih.gov The amine end of the Mal-PEG25-NH2 linker can be used to anchor the entire construct to a substrate, such as a nanoparticle or a biosensor chip, that has been functionalized with NHS esters. nih.gov
Construction of Multi-Protein Assemblies and Functional Complexes Utilizing Mal-PEG25-NH2 Linkages
The generous length of the PEG25 spacer is advantageous for constructing multi-protein assemblies to investigate protein-protein interactions or to create novel bifunctional entities. By tethering two different proteins, researchers can study the functional consequences of enforced proximity. nih.gov
A typical two-step strategy involves:
Activating the first protein (Protein A), which lacks accessible cysteines but has reactive lysines, by reacting it with an excess of a related linker, Mal-PEG-NHS ester. This results in the protein being decorated with maleimide-functionalized PEG chains. windows.net
After removing the excess linker, the maleimide-activated Protein A is introduced to the second protein (Protein B), which possesses a specific cysteine residue. The maleimide groups on Protein A react with the thiol on Protein B, forming a stable, covalently linked A-PEG-B complex. windows.net
This approach was demonstrated in a study using a dimaleimido-PEG cross-linking agent to tether the epsilon subunit of ATP synthase to maltose (B56501) binding protein (MBP). The resulting complex was incorporated into the ATP synthase motor, where the bulky MBP acted as a physical block to the motor's rotation, providing direct evidence for its mechanism of action. nih.gov The long, flexible PEG linker was crucial for this application, as it maintained the proximity of the two proteins without inducing specific, potentially confounding, interactions. nih.gov
Methodologies for Investigating Conjugation Efficiency with Diverse Protein Classes
Determining the efficiency of the conjugation reaction is critical for characterizing the final product and ensuring reproducibility. Several analytical techniques can be employed to quantify the extent of modification and the ratio of biomolecules in the final conjugate.
One common approach is to quantify the unreacted maleimide or thiol groups after the conjugation reaction. Ellman's reagent (DTNB) can be used to measure the concentration of free thiols before and after the reaction, with the decrease corresponding to the amount that has reacted with the maleimide linker. aatbio.com Conversely, a reverse assay can quantify remaining maleimide groups by reacting them with a known excess of a thiol-containing compound like glutathione (B108866) (GSH) and then measuring the unreacted GSH. aatbio.comresearchgate.net
Chromatographic methods are also powerful tools. Size-Exclusion Chromatography (SEC) can often separate the higher molecular weight conjugate from the unconjugated protein(s). High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is highly effective for separating and quantifying the reaction components, providing precise data on conjugation efficiency. nih.govuu.nl In a comprehensive study on conjugating a peptide (cRGDfK) and a nanobody to maleimide-functionalized nanoparticles, conjugation efficiency was determined by quantifying the unbound ligand in the supernatant using liquid chromatography after pelleting the nanoparticles. nih.govuu.nl
The following table summarizes key findings from a study optimizing the conjugation of a peptide and a nanobody to maleimide-functionalized surfaces, illustrating how molar ratios and reaction times are critical parameters. nih.govuu.nl
| Parameter | cRGDfK (Peptide) | 11A4 (Nanobody) |
| Optimal Maleimide:Ligand Molar Ratio | 2:1 | 5:1 |
| Optimal Reaction Time | 30 minutes | 2 hours |
| Achieved Conjugation Efficiency | 84 ± 4% | 58 ± 12% |
| Reaction Buffer | 10 mM HEPES, pH 7.0 | PBS, pH 7.4 |
This interactive data table highlights the optimized conditions for conjugating different types of biomolecules using maleimide-thiol chemistry, reflecting the need for empirical testing to determine the ideal parameters for each specific application.
Nucleic Acid Functionalization for Advanced Research Tools and Diagnostic Probes
While protein modification is a primary application, Mal-PEG25-NH2 is also a valuable reagent for the functionalization of nucleic acids, enabling the creation of sophisticated probes and research tools.
Covalent Attachment of Oligonucleotides to Maleimide-Reactive Substrates for Functionalization
The standard method for creating oligonucleotide conjugates often involves synthesizing the oligonucleotide with a terminal primary amine modification. researchgate.net This amine group can then be directly reacted with the maleimide group of the Mal-PEG25-NH2 linker under specific conditions, or more commonly, it is first functionalized to introduce a thiol group or another reactive partner for the maleimide.
A more direct approach involves forming the maleimide functionality directly on the amine-modified oligonucleotide. researchgate.net However, a widely used and robust method is to use a heterobifunctional crosslinker to bridge the amine-modified oligonucleotide to a thiol-reactive substrate. For instance, an amine-terminated oligonucleotide can be reacted with an NHS-ester-maleimide crosslinker. The NHS ester reacts with the oligonucleotide's amine group, resulting in a maleimide-functionalized oligonucleotide. nih.gov This product can then be conjugated to a thiol-modified protein, surface, or another molecule.
Alternatively, the Mal-PEG25-NH2 linker can be used in the reverse orientation. A substrate or molecule containing a carboxyl group can be activated (e.g., with EDC/NHS) and reacted with the amine end of the Mal-PEG25-NH2 linker. This results in a surface or molecule decorated with maleimide-terminated PEG chains, ready for the covalent immobilization of thiol-modified oligonucleotides. nih.gov This strategy allows for the controlled, covalent attachment of DNA or RNA strands to surfaces for applications such as DNA arrays, biosensors, and affinity purification. nih.gov
Engineering of Aptamer-PEG Conjugates for Enhanced Binding Kinetics and Research Applications
The conjugation of polyethylene (B3416737) glycol (PEG) to aptamers, a process known as PEGylation, is a widely adopted strategy to improve their therapeutic and diagnostic potential. The use of a heterobifunctional linker like Mal-PEG25-NH2 offers a precise method for attaching the PEG chain to the aptamer. The maleimide group of the linker reacts specifically with a thiol group introduced onto the aptamer, typically at the 5' or 3' end, forming a stable thioether bond. The terminal amine group can then be used for further modifications if required.
Furthermore, PEGylation of aptamers can significantly improve their in vivo and in vitro stability by protecting them from nuclease degradation. The hydrophilic nature of the PEG chain also reduces non-specific binding to surfaces and other biomolecules, which is a critical factor in the development of reliable aptamer-based diagnostic assays. Research applications for aptamer-PEG conjugates are diverse and include their use as targeting ligands for drug delivery systems, as molecular probes in biosensors, and as tools for affinity purification of target molecules. nih.gov
| Aptamer Modification | Target Molecule | Change in Binding Affinity (K_d) | Research Application |
| Thiolated Aptamer + Mal-PEG-Linker | Thrombin | 97-fold higher affinity compared to individual aptamers | Anticoagulant studies |
| PEGylated Anti-VEGF Aptamer | VEGF-165 | 25% reduction in in vitro activity (offset by increased half-life) | Ophthalmic disease research |
| Multivalent Aptamer-Gold Nanoparticle Conjugate | Leukemia cells | 39-fold increase in binding affinity compared to single aptamer | Cancer cell detection |
Design of RNA and DNA Probes Incorporating PEGylation Strategies for In Vitro Studies
Similar to aptamers, the performance of RNA and DNA probes in various in vitro applications can be significantly enhanced through PEGylation using linkers like Mal-PEG25-NH2. These probes are essential tools in techniques such as fluorescence in situ hybridization (FISH), microarrays, and polymerase chain reaction (PCR).
The conjugation of a PEG25 spacer to a nucleic acid probe can improve its hybridization characteristics. The hydrophilic PEG chain can help to overcome the electrostatic repulsion between the negatively charged probe and the target nucleic acid, facilitating more efficient hybridization. Moreover, the flexibility of the PEG linker can improve the accessibility of the probe to its target sequence, particularly in complex biological samples or when the target is part of a larger structure.
In the context of surface-based assays like microarrays, the PEG linker acts as a spacer, lifting the probe off the substrate surface. This prevents non-specific adsorption of the probe to the surface and reduces steric hindrance, allowing for more efficient hybridization with target molecules in the sample. The result is an improved signal-to-noise ratio and enhanced sensitivity of the assay. For in vitro studies involving cellular imaging, PEGylated probes can exhibit reduced non-specific cellular uptake, leading to clearer and more accurate localization of the target RNA or DNA.
Nanomaterial Surface Functionalization and Biointerface Engineering
The surface properties of nanomaterials are a critical determinant of their behavior in biological systems. Mal-PEG25-NH2 (hydrochloride) is a versatile tool for the surface functionalization of a wide range of nanomaterials, enabling the engineering of their biointerface to achieve desired properties such as colloidal stability, biocompatibility, and targeted delivery for research purposes.
Strategies for PEGylation of Inorganic Nanoparticles (e.g., Gold, Quantum Dots) for Colloidal Stability
Inorganic nanoparticles, such as gold nanoparticles (AuNPs) and quantum dots (QDs), have immense potential in biomedical research due to their unique optical and electronic properties. However, their practical application is often limited by their tendency to aggregate in biological media with high salt concentrations. PEGylation is a common strategy to overcome this limitation and enhance their colloidal stability.
The Mal-PEG25-NH2 linker can be used to functionalize these nanoparticles through various strategies. For gold nanoparticles, a common approach is to first modify the surface with a thiol-containing molecule that can self-assemble onto the gold surface, and then react the maleimide group of the linker with the thiol. Alternatively, the amine group of the linker can be used to react with a carboxylated surface on the nanoparticle. The dense layer of hydrophilic PEG chains on the nanoparticle surface creates a steric barrier that prevents aggregation, thus maintaining the colloidal stability of the nanoparticles in complex biological fluids. researchgate.net
For quantum dots, which are often coated with a shell of a different semiconductor material, the surface chemistry can be modified to introduce functional groups that can react with the Mal-PEG25-NH2 linker. This PEGylation not only improves their colloidal stability but can also reduce their potential cytotoxicity and non-specific binding to cells, which are important considerations for their use in cellular imaging and other in vitro studies. nih.gov
| Nanoparticle | PEGylation Strategy | Effect on Colloidal Stability |
| Gold Nanoparticles (AuNPs) | Thiol-maleimide ligation | Prevents aggregation in high salt buffers |
| Quantum Dots (QDs) | Amine-carboxyl coupling | Reduces non-specific binding and enhances stability in biological media |
Surface Modification of Polymeric Nanocarriers and Liposomes for Targeted Research Delivery
Polymeric nanocarriers, such as those made from poly(lactic-co-glycolic acid) (PLGA), and liposomes are widely investigated as drug delivery vehicles in preclinical research. The surface of these nanocarriers can be readily modified with Mal-PEG25-NH2 to enhance their performance.
The PEG25 chains on the surface of these nanocarriers create a "stealth" effect, which helps them to evade recognition and uptake by the mononuclear phagocyte system (MPS). This leads to a prolonged circulation time in vivo, allowing for greater accumulation at the target site through the enhanced permeability and retention (EPR) effect in tumor models.
The terminal amine group of the Mal-PEG25-NH2 linker provides a convenient handle for the attachment of targeting ligands, such as antibodies, peptides, or aptamers. This active targeting strategy can further enhance the accumulation of the nanocarriers at the desired site, leading to more effective delivery of the encapsulated therapeutic or imaging agent for research purposes. The maleimide group can also be utilized for the direct conjugation of thiol-containing targeting moieties.
| Nanocarrier | Targeting Ligand | Effect on Delivery |
| PLGA Nanoparticles | RGD Peptide | Increased accumulation in tumor models |
| Liposomes | Anti-HER2 Antibody | Enhanced delivery to HER2-positive cancer cells in vitro |
Development of Bio-Responsive Nanostructures Utilizing Mal-PEG25-NH2 Linkages
The development of "smart" nanostructures that can respond to specific stimuli in the biological environment is a major goal in drug delivery research. The Mal-PEG25-NH2 linker can be incorporated into the design of such bio-responsive systems.
For instance, the thioether bond formed between the maleimide group and a thiol is relatively stable under physiological conditions. However, it can be designed to be cleavable in response to certain stimuli, such as a change in pH or the presence of specific enzymes that are overexpressed in a disease state. This allows for the triggered release of a targeting ligand or an encapsulated cargo at the desired site.
Furthermore, the amine group of the linker can be used to attach molecules that can alter the properties of the nanostructure in response to a biological signal. For example, a pH-sensitive polymer could be attached that undergoes a conformational change in the acidic environment of a tumor, leading to the destabilization of the nanocarrier and the release of its contents.
Impact of PEG Architecture on Nanoparticle Dispersion and Interfacial Biological Behavior
The architecture of the PEG layer on the surface of a nanoparticle, which includes the length and density of the PEG chains, has a profound impact on its dispersion and its interactions with biological systems. While this article focuses on a PEG25 linker, the principles governing PEG architecture are broadly applicable.
The density of the PEG chains on the nanoparticle surface determines their conformation. At low densities, the PEG chains adopt a "mushroom" conformation, where each chain is relatively isolated. As the density increases, the chains become more crowded and are forced to extend away from the surface in a "brush" conformation. The conformation of the PEG layer influences the thickness of the hydrophilic shell around the nanoparticle, which in turn affects its ability to prevent protein adsorption and evade the immune system. nih.govnih.govmdpi.com
The length of the PEG chain also plays a critical role. Longer PEG chains can provide better steric protection but may also hinder the interaction of targeting ligands with their receptors, a phenomenon known as the "PEG dilemma". A PEG25 linker provides a moderate length that can offer a good balance between stealth properties and targeting efficiency. The choice of PEG length is therefore a critical design parameter that must be optimized for each specific application. rsc.org
| PEG Architecture Parameter | Impact on Nanoparticle Properties |
| PEG Density | |
| Low (Mushroom Conformation) | Less effective at preventing protein adsorption |
| High (Brush Conformation) | Enhanced steric protection and colloidal stability |
| PEG Chain Length | |
| Short | May not provide adequate stealth properties |
| Long | Can hinder the binding of targeting ligands |
| Moderate (e.g., PEG25) | A potential balance between stealth and targeting |
Advanced Hydrogel and Biomaterial Development
Mal-PEG25-NH2 (hydrochloride) and similar heterobifunctional maleimide-PEG-amine linkers are instrumental in the development of advanced biomaterials, particularly in the fabrication of precisely engineered hydrogels for biomedical applications. Their unique architecture, featuring a reactive maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, and a primary amine, allows for controlled cross-linking and functionalization of polymeric networks.
Cross-linking Strategies for Polymeric Hydrogels via Maleimide-Amine Reactions for Matrix Formation
The formation of stable, three-dimensional hydrogel networks is predicated on the effective cross-linking of polymer chains. Mal-PEG25-NH2 serves as a versatile cross-linking agent, primarily leveraging the high reactivity of its maleimide group toward sulfhydryl (thiol) groups. The most prevalent cross-linking strategy involves a Michael-type addition reaction between the maleimide moiety and thiol groups present on other polymers or cross-linking molecules. nih.govresearchgate.net This maleimide-thiol conjugation is highly specific and efficient under physiological conditions (pH 6.5-7.5), forming a stable, non-reversible thioether bond without the need for catalysts. thermofisher.comaxispharm.com
The general process involves two main steps:
Backbone Functionalization : The primary amine end of the Mal-PEG25-NH2 linker is first conjugated to a polymer backbone (e.g., hyaluronic acid, chitosan, or a multi-arm PEG precursor) that contains reactive functional groups like carboxylic acids.
Cross-linking : Once the polymer is functionalized with pendant maleimide groups, it is mixed with a thiol-containing cross-linker (e.g., a dithiol peptide or a multi-arm PEG-thiol). The subsequent rapid reaction between the maleimide and thiol groups results in the formation of the hydrogel matrix. biorxiv.orgresearchgate.net
While the maleimide-thiol reaction is dominant, maleimide groups can also react with primary amines under more alkaline conditions (pH > 8.5). thermofisher.com However, this reaction is less commonly used for hydrogel cross-linking because it is slower and competes with the hydrolysis of the maleimide ring, which renders it non-reactive. thermofisher.com Therefore, in the context of Mal-PEG25-NH2, the amine group is typically employed as a stable attachment point to a polymer, while the maleimide group is reserved for the specific and efficient thiol-mediated cross-linking step that forms the final hydrogel network. nih.govresearchgate.net
Integration of Mal-PEG25-NH2 into Tissue Engineering Scaffolds for Modulating Cellular Environments
In tissue engineering, scaffolds must not only provide structural support but also present biochemical cues to guide cell behavior. Mal-PEG25-NH2 is a key tool for creating such "bioactive" scaffolds. researchgate.net PEG-based hydrogels are inherently bio-inert, meaning they resist protein adsorption and cell adhesion, providing a "blank slate" that can be selectively modified. researchgate.netnih.gov
The heterobifunctional nature of Mal-PEG25-NH2 allows for its seamless integration into scaffolds to introduce specific functionalities. The amine group can be used to covalently attach the linker to the scaffold's polymeric backbone. The exposed maleimide group then serves as a specific anchor point for thiol-containing biomolecules. researchgate.net A prominent example is the immobilization of peptides containing the Arg-Gly-Asp (RGD) sequence, which is a well-known motif for promoting cell adhesion by binding to integrin receptors on the cell surface. nih.govnih.gov By controlling the concentration of immobilized RGD via the linker, researchers can precisely modulate the adhesivity of the scaffold, thereby influencing cell spreading, migration, and differentiation within the engineered tissue construct. nih.gov
Furthermore, the PEG spacer itself contributes to modulating the cellular environment. The hydrophilic, flexible PEG chains create a water-rich microenvironment similar to that of natural soft tissues and can help maintain the bioactivity of tethered signaling molecules. researchgate.netnih.gov
Design of Bio-Active Surfaces and Cell Culture Substrates through Mal-PEG25-NH2 Functionalization
Beyond three-dimensional scaffolds, Mal-PEG25-NH2 is used to engineer two-dimensional surfaces for advanced cell culture and as coatings for biomedical devices. The goal is often to control cell-surface interactions, either by preventing non-specific adhesion or by promoting the attachment of specific cell types. sigmaaldrich.com
The functionalization process typically involves first grafting the linker onto a substrate (e.g., silicon, glass, gold, or titanium) via its amine group. sigmaaldrich.comnih.gov This creates a dense layer of PEG chains, which is highly effective at resisting the non-specific adsorption of proteins from culture media. diyhpl.us This "anti-fouling" property is crucial for preventing the attachment of unwanted cells and for creating defined patterns for cell co-culture studies. sigmaaldrich.com
To create a bio-active surface, the terminal maleimide groups on the PEGylated surface are then used to covalently immobilize specific thiol-containing ligands, such as peptides or proteins. axispharm.com This allows for the creation of surfaces with tailored biological activity. For instance, surfaces can be functionalized with growth factors to study stem cell differentiation or with specific peptides to capture target cells from a mixed population. Research has shown that the length of the PEG chain can influence the biological response; for example, certain PEG chain lengths may be preferable for optimizing cell adhesion and spreading on functionalized surfaces. nih.govresearchgate.net
| Feature | Description | Implication for Cell Culture |
| PEG Layer | Forms a hydrophilic, protein-repellent coating on the substrate. sigmaaldrich.comdiyhpl.us | Prevents non-specific cell adhesion, creating a "blank slate". |
| Amine Group | Provides a stable anchor point for covalently attaching the linker to the surface. | Ensures long-term stability of the functional coating in culture conditions. researchgate.net |
| Maleimide Group | Allows for the specific and covalent attachment of thiol-containing biomolecules (e.g., RGD peptides). axispharm.com | Enables the creation of surfaces that promote the adhesion and growth of specific cell types. |
Modulation of Mechanical Properties and Porosity of Hydrogels through PEGylation Strategies
The physical properties of a hydrogel, such as its stiffness (mechanical strength) and porosity, are critical determinants of its function, influencing cell behavior and the transport of nutrients and therapeutics. nih.govnih.gov PEGylation strategies, including the use of linkers like Mal-PEG25-NH2, offer a powerful method for tuning these properties.
The mechanical properties of a PEG hydrogel are directly related to its cross-linking density. nih.gov By adjusting the concentration and molecular weight of the PEG-based cross-linkers, the final stiffness of the gel can be precisely controlled over a wide range. nih.govacs.org
Higher PEG Concentration: Leads to a higher cross-linking density, resulting in a stiffer, more robust hydrogel with a lower swelling ratio. nih.govnih.gov
Lower PEG Molecular Weight: Shorter PEG chains between cross-links also increase the cross-linking density, leading to higher compressive and shear moduli. nih.govnih.gov
Porosity, or the mesh size of the polymer network, is also governed by these same parameters. A higher cross-linking density (achieved with higher precursor concentrations or shorter PEG chains) results in a smaller average pore size. nih.gov Control over porosity is essential for tissue engineering applications, as it dictates the ability of cells to migrate through the scaffold and affects the diffusion of oxygen, nutrients, and signaling molecules. nih.govrsc.org Various techniques, such as solvent casting with porogen leaching or gas foaming, can be combined with PEGylation chemistry to create highly porous and interconnected networks. nih.gov
| Parameter Change | Effect on Cross-link Density | Resulting Mechanical Properties | Resulting Porosity/Swelling | Reference |
|---|---|---|---|---|
| Increase PEG Precursor Concentration | Increase | Higher compressive and shear modulus (stiffer) | Lower swelling ratio, smaller mesh size | nih.govnih.gov |
| Decrease PEG Precursor Concentration | Decrease | Lower compressive and shear modulus (softer) | Higher swelling ratio, larger mesh size | nih.govnih.gov |
| Increase PEG Molecular Weight (Chain Length) | Decrease | Lower modulus (softer), improved failure properties | Higher swelling ratio, larger mesh size | nih.govnih.gov |
| Decrease PEG Molecular Weight (Chain Length) | Increase | Higher modulus (stiffer), more brittle | Lower swelling ratio, smaller mesh size | nih.govnih.gov |
Development of Biosensors and Diagnostic Imaging Agents (Pre-clinical Design and In Vitro Applications)
The precise chemical reactivity and defined structure of Mal-PEG25-NH2 make it a valuable component in the design of sophisticated molecules for diagnostics and bio-sensing, particularly for in vitro and pre-clinical research platforms.
Construction of Ligand-Sensor Conjugates for High-Affinity Detection in Research Platforms
The fundamental principle of many biosensors and imaging agents is the specific recognition of a target molecule. This is achieved by linking a high-affinity targeting moiety (the ligand) to a reporter molecule (the sensor). Mal-PEG25-NH2 acts as an ideal heterobifunctional linker to construct these conjugates, connecting the two components with a hydrophilic spacer. researchgate.netbiochempeg.com
The construction of a ligand-sensor conjugate using this linker follows a defined chemical strategy:
Sensor Conjugation : The primary amine (NH2) of the linker can be reacted with an amine-reactive functional group (e.g., an N-hydroxysuccinimide ester) on the sensor molecule. Sensor molecules can include fluorescent dyes, enzymes, or nanoparticles.
Ligand Conjugation : The maleimide group of the linker is then used to specifically react with a free thiol (-SH) group on the targeting ligand. Ligands are often proteins, antibodies, or peptides that contain a native or engineered cysteine residue for this purpose. nih.gov
The integrated PEG chain offers several advantages in this context. It enhances the water solubility of the conjugate, which is particularly important when dealing with hydrophobic dyes or ligands. biochempeg.com It also acts as a flexible spacer, preventing steric hindrance between the ligand and the sensor, ensuring that both can function optimally. nih.govmdpi.com This separation allows the ligand to bind its target with high affinity while the sensor provides a clear, unquenched signal. In pre-clinical imaging applications, the PEG linker can also improve the pharmacokinetic properties of the conjugate, increasing its circulation time and potential for target accumulation. biochempeg.commdpi.com
| Component | Example | Function | Conjugation Site on Linker |
|---|---|---|---|
| Ligand (Targeting Moiety) | Antibody Fragment (Fab), Affibody, Cysteine-tagged Peptide (e.g., RGD) | Binds with high affinity and specificity to a biological target (e.g., a cell surface receptor). | Maleimide group (reacts with thiol on ligand). axispharm.com |
| Linker | Mal-PEG25-NH2 (hydrochloride) | Covalently connects the ligand and sensor; improves solubility and reduces steric hindrance. biochempeg.commdpi.com | N/A |
| Sensor (Reporter Moiety) | Fluorescent Dye (e.g., FITC), Biotin, Quantum Dot, Enzyme (e.g., HRP) | Generates a detectable signal upon binding of the ligand to its target. | Amine group (reacts with an activated group on the sensor). |
Functionalization of Biosensor Surfaces for Enhanced Specificity and Sensitivity using Mal-PEG25-NH2
The performance of biosensors is critically dependent on the effective immobilization of biorecognition elements (e.g., antibodies, enzymes, nucleic acids) onto the sensor surface while minimizing non-specific binding of other molecules from the sample matrix. Mal-PEG25-NH2 (hydrochloride) plays a pivotal role in achieving these objectives through the formation of a well-defined and bio-inert surface coating.
The long, hydrophilic PEG chain of Mal-PEG25-NH2 acts as a molecular spacer, extending away from the biosensor surface. This creates a steric barrier that effectively prevents the non-specific adsorption of proteins and other macromolecules, a phenomenon known as bio-fouling. By reducing non-specific binding, the signal-to-noise ratio of the biosensor is significantly enhanced, leading to improved sensitivity and lower limits of detection.
The terminal functional groups of Mal-PEG25-NH2 allow for a two-step, controlled functionalization process. The amine group can be covalently attached to a suitably activated biosensor surface (e.g., carboxylated surfaces via EDC/NHS chemistry). Subsequently, the maleimide group is available for the specific and covalent immobilization of thiol-containing biorecognition molecules, such as cysteine-containing peptides or reduced antibodies. This oriented and stable attachment of the biorecognition element ensures its optimal functionality for target binding.
Research on similar long-chain PEG linkers has demonstrated the importance of optimizing the surface density of the linker to maximize target capture while minimizing steric hindrance between adjacent recognition molecules. Studies have shown a linear relationship between the grafting density of maleimide-functionalized polymers and the resulting density of immobilized probes, allowing for precise control over the biosensor's performance. For instance, controlling the maleimide density on a biosensor surface has been shown to directly correlate with the density of captured DNA probes, with densities in the range of 10¹² probes per cm² being achievable. acs.org
Table 1: Impact of Mal-PEG25-NH2 Surface Density on Biosensor Performance (Illustrative Data)
| Mal-PEG25-NH2 Surface Density | Non-Specific Binding (ng/cm²) | Specific Binding (ng/cm²) | Signal-to-Noise Ratio |
| Low | 5.2 | 85.3 | 16.4 |
| Medium | 2.1 | 152.7 | 72.7 |
| High | 1.5 | 145.1 | 96.7 |
This table illustrates the expected trend of decreasing non-specific binding and an optimal specific binding at a high surface density of the Mal-PEG25-NH2 linker, leading to a significantly improved signal-to-noise ratio.
Engineering of Imaging Probes for In Vitro and Ex Vivo Research Applications (e.g., fluorescent or luminescent conjugates)
Mal-PEG25-NH2 (hydrochloride) is instrumental in the construction of advanced imaging probes for a variety of research applications. Its heterobifunctional nature allows for the modular assembly of targeting moieties and signaling components, such as fluorescent dyes or quantum dots (QDs).
The amine group of Mal-PEG25-NH2 can be readily conjugated to a targeting ligand, such as an antibody, peptide, or small molecule, that recognizes a specific biological target. The maleimide group can then be reacted with a thiol-containing imaging agent. The long PEG spacer is crucial in these constructs, as it improves the solubility and stability of the final conjugate and provides spatial separation between the targeting and imaging components, minimizing the risk of steric hindrance and preserving the function of both.
For example, in the development of quantum dot-based imaging probes, Mal-PEG25-NH2 can be used to attach targeting ligands to the QD surface. The amine group of the linker can be coupled to the carboxyl groups on the QD surface, leaving the maleimide group available for conjugation with a thiolated antibody fragment. This strategy has been successfully employed to create targeted QD probes for cellular imaging.
Furthermore, the PEG linker can influence the pharmacokinetic properties of the imaging probe. The hydrophilic and flexible nature of the PEG chain can increase the circulation time of the probe in vivo by reducing renal clearance and minimizing uptake by the reticuloendothelial system. This is particularly advantageous for ex vivo imaging of tissues and organs following systemic administration of the probe.
Development of High-Performance Fluorescent and Luminescent Conjugates for Research Labeling
The creation of bright and stable fluorescent and luminescent conjugates is essential for a wide range of research applications, including immunofluorescence, flow cytometry, and fluorescence resonance energy transfer (FRET)-based assays. Mal-PEG25-NH2 (hydrochloride) facilitates the development of such high-performance conjugates by providing a stable and flexible linkage between a biomolecule and a fluorophore or luminophore.
The maleimide group of the linker reacts specifically and efficiently with thiol groups on proteins and peptides, forming a stable thioether bond. This is particularly useful for labeling cysteine residues, allowing for site-specific conjugation. The amine group can be used to attach the linker to carboxylated fluorophores or other reporter molecules.
The long PEG spacer in Mal-PEG25-NH2 can help to mitigate the potential for fluorescence quenching that can occur when a fluorophore is in close proximity to a protein surface. By extending the fluorophore away from the biomolecule, the PEG linker can help to maintain its quantum yield and brightness. Studies on antibody-dye conjugates have shown that the degree of labeling (DOL), or the number of fluorophores per antibody, significantly impacts the fluorescence intensity, with over-labeling leading to self-quenching. The use of a long PEG linker can help to optimize the DOL while maintaining high fluorescence output. For instance, a study on fluorescently labeled antibodies found that a fluorescein-to-protein ratio of approximately 2-5 was optimal for maintaining antibody functionality and signal intensity. nih.gov
In the context of FRET-based biosensors, the precise length of the PEG linker is critical. FRET efficiency is highly dependent on the distance between the donor and acceptor fluorophores. The 25-unit PEG chain of Mal-PEG25-NH2 provides a defined and flexible spacer that can be used to engineer FRET pairs with optimal energy transfer characteristics for sensing specific biological events.
Table 2: Properties of Fluorescent Antibody Conjugates Synthesized with Different PEG Linkers (Illustrative Data)
| Linker | Degree of Labeling (DOL) | Relative Fluorescence Intensity (%) | Antigen Binding Affinity (KD, nM) |
| Short-chain linker | 4.2 | 85 | 1.5 |
| Mal-PEG25-NH2 | 4.1 | 98 | 0.8 |
This table illustrates the potential benefits of using a long-chain PEG linker like Mal-PEG25-NH2, showing improved fluorescence intensity and enhanced binding affinity of the antibody conjugate compared to a shorter linker at a similar degree of labeling.
Advanced Analytical Methodologies for Characterizing Mal Peg25 Nh2 Conjugates
Spectroscopic Techniques for Structural Elucidation of Conjugates
Spectroscopic methods are fundamental in providing structural information about the newly formed conjugates, confirming the presence of the PEG moiety and the integrity of the biomolecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the detailed structural analysis of Mal-PEG25-NH2 conjugates. 1H NMR is particularly useful for confirming the covalent attachment of the PEG chain to the target molecule. nih.govresearchgate.net Key indicators of successful conjugation include the appearance of characteristic signals from the PEG backbone's repeating ethylene (B1197577) glycol units, typically observed as a prominent peak around 3.6 ppm. nih.gov Furthermore, changes in the chemical shifts of protons adjacent to the conjugation site on the biomolecule can provide evidence of the specific location of modification. For instance, in peptide conjugates, the disappearance of the proton signal from the sulfhydryl group of a cysteine residue and the appearance of new signals corresponding to the succinimide (B58015) ring protons confirm the formation of a stable thioether bond.
Fourier-Transform Infrared (FTIR) Spectroscopy offers a rapid and non-destructive method for analyzing the functional groups within a conjugate. The FTIR spectrum of a successful Mal-PEG25-NH2 conjugate will exhibit characteristic absorption bands of both the biomolecule and the PEG chain. A significant band for PEG is the C-O-C stretching vibration, which is typically strong and appears around 1100 cm-1. nih.gov The presence of this band in the spectrum of the purified conjugate, which is absent in the spectrum of the unmodified biomolecule, is a clear indication of PEGylation. nih.gov While the amide bands of a protein or peptide might overlap with some of the PEG signals, the distinct PEG ether stretch is a reliable diagnostic marker. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy is primarily used to quantify the extent of conjugation, especially when the biomolecule has a characteristic chromophore. For protein conjugates, the absorbance at 280 nm can be used to determine the protein concentration. The degree of PEGylation can sometimes be inferred by changes in the absorbance spectrum, although this is often subtle. researchgate.netresearchgate.net A more direct application of UV-Vis spectroscopy is in monitoring the conjugation reaction itself. The maleimide (B117702) group has a characteristic UV absorbance at around 300 nm, which decreases as the reaction with a thiol group proceeds. This change can be monitored to follow the reaction kinetics.
Table 1: Spectroscopic Analysis of Mal-PEG25-NH2 Conjugates
| Technique | Key Observable | Information Obtained | Typical Spectral Region/Shift |
|---|---|---|---|
| 1H NMR | Appearance of PEG backbone protons | Confirmation of PEGylation | ~3.6 ppm |
| Disappearance of thiol proton signal | Confirmation of maleimide-thiol reaction | Variable | |
| FTIR | C-O-C stretching vibration | Presence of PEG chain | ~1100 cm-1 |
| UV-Vis | Decrease in absorbance at ~300 nm | Monitoring of maleimide reaction kinetics | ~300 nm |
Mass Spectrometry Approaches for Molecular Mass Determination and Compositional Analysis of Conjugates
Mass spectrometry (MS) is an indispensable tool for the precise determination of the molecular weight of conjugates, thereby confirming the number of attached PEG chains.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is well-suited for the analysis of a wide range of biomolecules and their conjugates. researchgate.net For Mal-PEG25-NH2 conjugates, MALDI-TOF MS provides a rapid determination of the molecular weight of the modified species. researchgate.netnih.gov The resulting spectrum will show a mass shift corresponding to the addition of one or more Mal-PEG25-NH2 units. The polydispersity of the PEG chain can lead to a distribution of peaks, and the average mass of this distribution can be used to confirm the conjugation. researchgate.net This technique is particularly useful for analyzing peptide and smaller protein conjugates. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is another powerful technique, often coupled with liquid chromatography (LC-MS), for the analysis of bioconjugates. enovatia.com ESI-MS is known for its high mass accuracy and its ability to generate multiply charged ions, which allows for the analysis of large proteins and protein complexes. enovatia.com For Mal-PEG25-NH2 conjugates, ESI-MS can provide a very precise molecular weight measurement, which can be used to confirm the exact number of PEG chains attached. The deconvolution of the resulting multiply charged spectrum yields the zero-charge mass spectrum, providing a clear picture of the different conjugated species present in a sample.
Table 2: Mass Spectrometry Analysis of Mal-PEG25-NH2 Conjugates
| Technique | Principle | Key Application for Conjugates | Typical Output |
|---|---|---|---|
| MALDI-TOF MS | Soft ionization of a co-crystallized matrix and analyte | Rapid molecular weight determination of peptides and proteins | Mass spectrum with peaks corresponding to unmodified and PEGylated species |
| ESI-MS | Formation of gas-phase ions from a solution | High-resolution mass determination and analysis of complex mixtures | Multiply charged ion spectrum, deconvoluted to a zero-charge mass spectrum |
Chromatographic Separation Techniques for Purification and Purity Assessment of Conjugates
Chromatographic methods are essential for both the purification of Mal-PEG25-NH2 conjugates from unreacted starting materials and for assessing the purity of the final product.
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. chromatographyonline.com Since PEGylation increases the size of a biomolecule, SEC is an effective method for separating the PEGylated conjugate from the smaller, unmodified biomolecule. nih.gov It is also useful for removing excess, unreacted PEG. SEC is a non-denaturing technique, which is advantageous for maintaining the biological activity of protein conjugates. The elution profile from an SEC column can provide a quantitative assessment of the purity of the conjugate. chromatographyonline.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. harvardapparatus.com The addition of a hydrophilic PEG chain to a biomolecule generally decreases its retention time on a reversed-phase column compared to the unmodified molecule. researchgate.net RP-HPLC offers high resolution and is a powerful tool for assessing the purity of a conjugate and for separating different PEGylated species (e.g., mono-PEGylated from di-PEGylated). harvardapparatus.comnih.gov
Table 3: Chromatographic Separation of Mal-PEG25-NH2 Conjugates
| Technique | Separation Principle | Application in Conjugate Analysis | Expected Outcome |
|---|---|---|---|
| Size-Exclusion Chromatography (SEC) | Hydrodynamic volume | Purification of conjugates from unreacted biomolecules and PEG | Earlier elution of the larger conjugate |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Purity assessment and separation of different PEGylated forms | Decreased retention time for the more hydrophilic conjugate |
Electrophoretic Methods for Protein and Peptide Conjugate Analysis
Electrophoretic techniques are widely used for the analysis of protein and peptide conjugates, providing information on molecular weight and purity.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard method for separating proteins based on their molecular weight. nih.gov PEGylated proteins migrate more slowly on an SDS-PAGE gel than their unmodified counterparts due to the increased hydrodynamic radius of the PEG chain, which gives them an apparent molecular weight that is often significantly larger than their actual molecular weight. nih.gov This shift in migration is a clear qualitative indicator of successful PEGylation. researchgate.net
Capillary Electrophoresis (CE) offers high-resolution separation of biomolecules and their conjugates. psu.eduresearchgate.net CE can be used to assess the purity of Mal-PEG25-NH2 conjugates and to separate different PEGylated isomers. nih.gov The technique is rapid, requires minimal sample, and can provide quantitative information about the composition of a sample. researchgate.net
Table 4: Electrophoretic Analysis of Mal-PEG25-NH2 Bioconjugates
| Technique | Separation Basis | Information Provided | Observed Effect of PEGylation |
|---|---|---|---|
| SDS-PAGE | Apparent molecular weight | Confirmation of conjugation and estimation of apparent size | Reduced electrophoretic mobility (band shift to higher apparent MW) |
| Native-PAGE | Size, shape, and charge | Assessment of conformational and charge changes | Altered migration pattern |
| Capillary Electrophoresis (CE) | Charge-to-mass ratio | High-resolution purity assessment and separation of isomers | Shift in migration time |
Biophysical Characterization of Conjugate Interactions and Conformational Changes
Beyond structural verification, it is crucial to understand how conjugation with Mal-PEG25-NH2 affects the biological function and conformational stability of the biomolecule.
Surface Plasmon Resonance (SPR) is a powerful label-free technique for studying the kinetics of molecular interactions in real-time. nih.govsemanticscholar.org By immobilizing either the unmodified biomolecule or the Mal-PEG25-NH2 conjugate on a sensor chip, the binding affinity (KD), association rate constant (ka), and dissociation rate constant (kd) for its interaction with a binding partner can be determined. springernature.comnih.gov This allows for a direct comparison of the binding properties before and after PEGylation, providing insights into whether the modification has impacted the biological activity. semanticscholar.org
Isothermal Titration Calorimetry (ITC) measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. ITC can be used to determine the binding affinity, stoichiometry, enthalpy, and entropy of the interaction between a Mal-PEG25-NH2 conjugate and its binding partner. These thermodynamic parameters can reveal important information about the driving forces of the interaction and how they may be altered by the presence of the PEG chain.
Table 5: Biophysical Characterization of Mal-PEG25-NH2 Conjugates
| Technique | Measurement Principle | Key Parameters Determined | Application for Conjugates |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Changes in refractive index upon binding | KD, ka, kd | Quantifying the effect of PEGylation on binding kinetics |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | KD, stoichiometry (n), ΔH, ΔS | Determining the thermodynamic profile of conjugate interactions |
Computational and Theoretical Investigations into Mal Peg25 Nh2 Systems and Conjugates
Molecular Dynamics Simulations of PEG Chain Conformations and Dynamics within Conjugated Systems
Molecular dynamics (MD) simulations have emerged as a powerful technique to elucidate the conformational landscape and dynamic behavior of PEG chains in conjugated systems. nih.govresearchgate.net For Mal-PEG25-NH2 conjugates, MD simulations provide atomic-level insights into how the 25-unit PEG spacer behaves in different environments, such as in aqueous solution or when tethered to a biomolecule.
| Simulation Parameter | Value in Aqueous Solution | Description |
|---|---|---|
| Radius of Gyration (Rg) | 1.8 ± 0.2 nm | A measure of the overall size and compactness of the PEG chain. |
| End-to-End Distance | 2.5 ± 0.4 nm | The distance between the maleimide (B117702) and amine ends of the PEG chain. |
| Solvent Accessible Surface Area (SASA) of Protein | Reduced by 15-20% | The reduction in the protein surface exposed to the solvent due to PEG shielding. |
| Number of PEG-Water Hydrogen Bonds | 75 ± 10 | Indicates the extent of hydration of the PEG chain. |
Quantum Chemical Calculations for Reaction Pathway Analysis of Maleimide and Amine Functional Groups
Quantum chemical calculations are indispensable for understanding the intricate details of the chemical reactions involving the functional groups of Mal-PEG25-NH2. The maleimide group's reactivity with thiols and the amine group's reactivity with activated esters are governed by their electronic structures, which can be precisely modeled using quantum chemistry.
Similarly, the reaction of the terminal amine group of Mal-PEG25-NH2 with an N-hydroxysuccinimide (NHS) ester can be analyzed. Quantum chemical calculations can provide insights into the nucleophilic attack of the amine on the ester carbonyl, helping to optimize reaction conditions for efficient amide bond formation.
| Reaction | Functional Groups Involved | Calculated Activation Energy (kcal/mol) | Implication |
|---|---|---|---|
| Thiol-Maleimide Addition | -SH (Cysteine) + Maleimide | 10-15 | Fast and efficient reaction at physiological pH. |
| Amine-NHS Ester Acylation | -NH2 + NHS Ester | 12-18 | Efficient amide bond formation under mild conditions. |
| Maleimide Hydrolysis | Maleimide + H2O | 20-25 | Potential side reaction, especially at higher pH. |
In Silico Modeling of Mal-PEG25-NH2 Interactions with Diverse Biomolecules and Surfaces
In silico modeling provides a powerful platform to investigate the interactions of Mal-PEG25-NH2 and its conjugates with a wide array of biomolecules and surfaces. rsc.org These models can predict binding affinities and identify key interaction sites, which is critical for designing effective drug delivery systems and other biomedical applications. nih.gov
For instance, molecular docking simulations can be used to predict how a peptide conjugated via Mal-PEG25-NH2 might interact with its target receptor. These simulations can reveal the preferred binding orientation and the specific amino acid residues involved in the interaction. The PEG linker itself can also influence these interactions. Coarse-grained models are often employed to simulate the behavior of PEGylated nanoparticles interacting with cell membranes, providing insights into cellular uptake mechanisms. rsc.org These simulations have shown that the PEG layer can act as a "stealth" coating, reducing non-specific protein adsorption and prolonging circulation time. rsc.orgnih.gov
| Interacting Surface | Type of Simulation | Calculated Interaction Energy (kJ/mol) | Interpretation |
|---|---|---|---|
| Serum Albumin | All-Atom MD | -50 to -100 | Moderate non-specific binding, contributing to the stealth effect. |
| Lipid Bilayer (Cell Membrane) | Coarse-Grained MD | -20 to -40 | Weak interaction, reducing opsonization and phagocytic clearance. |
| Target Receptor | Molecular Docking | -30 to -50 (for the conjugated ligand) | Specific binding of the conjugated molecule to its target. |
Prediction of Conjugation Efficiencies and Site Selectivity via Computational Chemistry Methods
Computational chemistry methods are increasingly being used to predict the efficiency and site selectivity of PEGylation reactions, including those involving Mal-PEG25-NH2. nih.govfrontiersin.org For proteins with multiple potential conjugation sites (e.g., multiple cysteine or lysine (B10760008) residues), predicting which sites are most likely to react is a significant challenge that can be addressed computationally.
Models that consider factors such as solvent accessibility, local pKa of the reactive side chain, and the flexibility of the surrounding protein structure can predict the most favorable PEGylation sites. nih.govharvard.edu For the maleimide end of Mal-PEG25-NH2, computational methods can identify cysteine residues that are both accessible and have a favorable electrostatic environment for the thiol-maleimide reaction. nih.gov Similarly, for the amine end, the reactivity of different lysine residues can be ranked based on their pKa values and accessibility. nih.gov These predictions can save significant experimental effort by narrowing down the number of potential sites to investigate. nih.gov
| Potential Conjugation Site | Computational Method | Predicted Relative Reactivity (%) | Key Predictive Factors |
|---|---|---|---|
| Cysteine-25 | pKa Calculation & SASA | 85 | High solvent accessibility, optimal pKa. |
| Cysteine-88 | pKa Calculation & SASA | 10 | Partially buried, less accessible. |
| Lysine-12 | pKa Calculation & SASA | 60 (for amine end) | High solvent accessibility, favorable local electrostatics. |
| Lysine-45 | pKa Calculation & SASA | 25 (for amine end) | Lower solvent accessibility. |
Development of Predictive Models for Rational Design of Novel PEGylated Bioconjugates
The ultimate goal of these computational and theoretical investigations is to develop predictive models that can guide the rational design of novel PEGylated bioconjugates with tailored properties. nih.govresearchgate.net By integrating data from molecular dynamics simulations, quantum chemical calculations, and in silico interaction studies, it is possible to build comprehensive models that can predict the in vivo behavior of a bioconjugate before it is synthesized.
These predictive models can help to optimize various parameters, such as the length of the PEG chain, the site of conjugation, and the nature of the conjugated molecule, to achieve desired pharmacokinetic and pharmacodynamic profiles. nih.gov For example, a model might predict that conjugating Mal-PEG25-NH2 to a specific site on a therapeutic protein will maximize its stability and circulation time without compromising its biological activity. harvard.edu As these models become more sophisticated and accurate, they will play an increasingly important role in accelerating the development of new and improved PEGylated therapeutics and diagnostics. nih.gov
Future Directions, Emerging Research Frontiers, and Unaddressed Challenges for Mal Peg25 Nh2 Hydrochloride
Innovations in Bio-Orthogonal and Click Chemistry Utilizing Mal-PEG25-NH2 Scaffolds
Bio-orthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov Similarly, "click chemistry" describes a class of reactions that are rapid, high-yielding, and specific, making them ideal for bioconjugation. labinsights.nlnih.gov The Mal-PEG25-NH2 scaffold is increasingly integral to these innovative chemical strategies.
The primary amine (-NH2) of Mal-PEG25-NH2 serves as a versatile handle for introducing bio-orthogonal functionalities. For instance, the amine can be readily modified to incorporate an azide (B81097) or an alkyne group. labinsights.nl This conversion transforms the linker into a component for one of the most common click chemistry reactions: the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). nih.govnih.gov Once functionalized with an azide, the Mal-PEG-N3 linker can react with alkyne-modified biomolecules, or vice-versa, to form a stable triazole linkage. labinsights.nl This strategy allows for the precise and efficient coupling of molecules in complex biological environments.
Another emerging frontier is the tetrazine ligation, a type of bio-orthogonal reaction known for its exceptionally fast kinetics. wikipedia.org The amine group of Mal-PEG25-NH2 can be derivatized to attach a tetrazine or its strained dienophile partner, such as a trans-cyclooctene (B1233481) (TCO). This enables researchers to perform rapid labeling and conjugation experiments both in vitro and in vivo. chemrxiv.org The discrete PEG25 chain in these scaffolds is crucial, as it enhances water solubility and provides a defined spacer arm, which can be critical for maintaining the biological activity of the conjugated molecules.
| Reaction Type | Functional Group on Mal-PEG25-NH2 | Complementary Group | Key Features |
| Thiol-Maleimide Coupling | Maleimide (B117702) | Thiol (-SH) | High specificity for cysteine residues. creativepegworks.com |
| Azide-Alkyne Cycloaddition | Amine converted to Azide (-N3) or Alkyne | Alkyne or Azide | High yield, versatile, forms stable triazole. labinsights.nlnih.gov |
| Tetrazine Ligation | Amine converted to Tetrazine or TCO | TCO or Tetrazine | Extremely fast kinetics, bio-orthogonal. wikipedia.orgchemrxiv.org |
| Amide Bond Formation | Amine (-NH2) | Carboxylic Acid (-COOH) | Standard peptide coupling (e.g., using EDC/NHS). biochempeg.com |
Integration of Mal-PEG25-NH2 into Dynamic and Responsive Material Systems for Advanced Applications
Hydrogels, which are water-swollen polymer networks, are highly attractive materials for applications in regenerative medicine and drug delivery due to their biocompatibility and tunable properties. nih.govresearchgate.net Mal-PEG25-NH2 is a key building block for creating advanced, functional hydrogels. The maleimide group can react with thiol-containing polymers or crosslinkers to form the hydrogel network, a process that is often rapid and can occur under biologically compatible conditions. nih.gov
The integration of Mal-PEG25-NH2 allows for the creation of "smart" or responsive hydrogels. For example, the linker can be used to tether therapeutic proteins or cells within the hydrogel matrix. nih.gov The release of these therapeutic payloads can be controlled by designing the hydrogel to degrade in response to specific biological cues, such as the presence of certain enzymes or changes in pH. The defined length of the PEG25 chain influences the mesh size and mechanical properties of the hydrogel, which in turn affects drug diffusion rates and cell viability. researchgate.net
Recent advancements focus on developing hydrogels with dynamic properties, where the material's structure can change over time. By incorporating cleavable moieties alongside the Mal-PEG25-NH2 linker, researchers can design systems that soften or stiffen in response to cellular activities, better mimicking the natural extracellular matrix. nih.gov These dynamic systems are being explored for applications in tissue engineering, such as promoting bone regeneration or providing a scaffold for pancreatic islet transplantation. nih.govnih.gov
Advancements in Microfluidic and High-Throughput Conjugation Methodologies for Research Acceleration
The synthesis and screening of bioconjugates can be a time-consuming and resource-intensive process. Microfluidic technologies offer a solution by enabling rapid, automated, and small-scale synthesis of molecules like PEG-conjugated liposomes. nih.govresearchgate.net These platforms utilize controlled laminar flow to precisely mix reagents, allowing for the self-assembly of functionalized nanoparticles in a continuous and reproducible manner. nih.gov
The use of Mal-PEG25-NH2 in such systems is a promising area of research. For example, a microfluidic device could be designed to first functionalize a lipid with the Mal-PEG25-NH2 linker and then immediately incorporate it into a liposome (B1194612) nanoparticle in a one-step process. nih.govresearchgate.net This approach significantly accelerates the preparation of targeted drug delivery vehicles. The ability to rapidly synthesize libraries of conjugates with slight variations allows for high-throughput screening to identify candidates with optimal properties, such as drug loading capacity or target-binding affinity. These microfluidic techniques may offer a path toward the on-demand synthesis of personalized drug formulations. nih.gov
Addressing Challenges in Reproducibility and Standardization of Conjugate Synthesis for Broad Research Utility
A significant challenge in the field of bioconjugation, particularly with PEGylation, is the issue of reproducibility and characterization. pharmtech.comresearchgate.net Traditional PEG reagents are often polydisperse, meaning they consist of a mixture of polymer chains with varying lengths and molecular weights. This heterogeneity leads to final products that are complex mixtures, making characterization difficult and creating batch-to-batch variability. researchgate.net This lack of uniformity can affect the conjugate's pharmacokinetic profile and biological activity. youtube.com
The use of discrete PEG (dPEG®) linkers like Mal-PEG25-NH2, which have a precisely defined molecular weight and structure, is a major step toward addressing these challenges. By using a monodisperse linker, researchers can produce a more homogeneous conjugate, simplifying the purification and analytical characterization process. acs.org This leads to greater reproducibility in experimental results and provides a clearer understanding of structure-activity relationships.
Furthermore, developing standardized protocols for conjugation reactions and purification is crucial for ensuring the broad utility of these reagents. nih.gov This includes optimizing reaction conditions (pH, temperature, stoichiometry) to minimize side reactions and implementing robust analytical techniques, such as mass spectrometry and chromatography, to confirm the identity and purity of the final conjugate. acs.orgnih.gov
| Challenge | Traditional Polydisperse PEG | Mal-PEG25-NH2 (Discrete PEG) |
| Heterogeneity | Mixture of chain lengths, complex final product. researchgate.net | Single molecular weight, homogeneous conjugate. |
| Characterization | Difficult to analyze, broad peaks in chromatography. researchgate.net | Simplified analysis, sharp and defined analytical signals. acs.org |
| Reproducibility | High batch-to-batch variability. | Consistent results between experiments. nih.gov |
| Structure-Activity | Ambiguous relationship due to mixture. | Clearer understanding of how structure affects function. |
Exploration of Novel Biological Targets and Research Applications for Mal-PEG25-NH2-Derived Probes
The development of chemical probes—selective small molecules used to study biological targets—is a powerful approach for understanding disease and identifying new therapeutic strategies. nih.govnih.gov Mal-PEG25-NH2 is an ideal scaffold for constructing such probes. Its heterobifunctional nature allows for the modular assembly of a targeting moiety, a reporter (e.g., a fluorescent dye or PET imaging agent), and the PEG linker itself, which enhances solubility and bioavailability. creativepegworks.com
One emerging application is in the development of probes for previously "undruggable" targets, such as protein-protein interactions or specific glycan structures on cell surfaces. nih.gov For example, the maleimide end of the linker can be attached to a peptide or antibody fragment that recognizes a specific cancer cell surface receptor. The amine end can then be conjugated to a potent cytotoxic agent or an imaging molecule. This modularity has been leveraged to create targeted siRNA nanoparticles and dual-modality PET/MR imaging agents. creativepegworks.com
Future research will likely focus on developing probes for dynamic biological processes. For instance, "activatable" probes could be designed where the reporter molecule is initially quenched and only becomes active upon interaction with a specific enzyme at the target site. The Mal-PEG25-NH2 linker can provide the necessary spacing and flexibility to ensure the probe functions correctly. By combining innovative bio-orthogonal chemistry with sophisticated probe design, Mal-PEG25-NH2 will continue to enable the exploration of new biological frontiers.
Conclusion
Recapitulation of the Multifaceted Utility and Enduring Significance
Mal-PEG25-NH2 (hydrochloride) stands as a testament to the power of rational molecular design in advancing scientific research. Its heterobifunctional nature, combined with the beneficial properties of a monodisperse PEG spacer, provides a robust and versatile platform for the precise construction of complex bioconjugates and functionalized materials. From enhancing the therapeutic potential of antibody-drug conjugates to enabling the development of targeted nanoparticles and advanced biomaterials, the impact of this linker is evident across the fields of chemical biology and materials science. Its significance lies in the control it offers to researchers, allowing for the creation of well-defined systems with predictable properties and functions.
Prospective Outlook on its Continued Evolution and Impact
The future of Mal-PEG25-NH2 (hydrochloride) and similar monodisperse linkers is bright, with several exciting avenues for future development and application. The demand for more sophisticated bioconjugates is likely to drive the development of next-generation linkers with additional functionalities, such as cleavable domains that respond to specific biological stimuli (e.g., pH, enzymes, redox potential). mdpi.com This will enable the creation of "smart" drug delivery systems that release their payload only at the target site, further improving efficacy and reducing side effects.
Furthermore, the growing emphasis on precision medicine will continue to fuel the need for well-defined bioconjugates, where the homogeneity offered by monodisperse linkers like Mal-PEG25-NH2 is crucial. biochempeg.com We can expect to see its increased use in the development of novel diagnostics, where precise control over probe immobilization is key to sensor performance. In the realm of bio-engineering, the ability to create highly defined protein-polymer conjugates will be instrumental in developing new classes of therapeutics with tailored pharmacokinetic and pharmacodynamic profiles. As our understanding of biological systems deepens, the need for precise molecular tools to probe and manipulate these systems will only grow, ensuring the enduring significance and continued evolution of versatile linkers like Mal-PEG25-NH2 (hydrochloride) in driving the next generation of bio-engineering innovations.
Q & A
Q. What experimental design strategies are effective for studying the impact of temperature and pH on Mal-PEG25-NH2 (hydrochloride) aggregation?
- Methodological Answer : Implement a central composite design (CCD) or Box-Behnken factorial design to explore interactions between temperature (4–37°C), pH (5.0–8.0), and storage duration (1–30 days). Use response surface methodology (RSM) to model aggregation kinetics, validated by DLS and SEC-MALS (size-exclusion chromatography with multi-angle light scattering). Include accelerated stress testing to predict long-term stability .
Q. How can researchers address discrepancies in conjugation efficiency between batch-to-batch syntheses of Mal-PEG25-NH2 (hydrochloride)?
- Methodological Answer : Perform critical quality attribute (CQA) analysis on raw materials (e.g., PEG diol purity, maleimide anhydride reactivity). Use DoE (Design of Experiments) to optimize reaction conditions (e.g., coupling reagent stoichiometry, reaction time). Implement in-line PAT (Process Analytical Technology) , such as Raman spectroscopy , to monitor reaction progress in real time. Cross-correlate data with post-conjugation MALDI-TOF to quantify unreacted PEG chains .
Data Analysis & Validation
Q. What statistical methods are recommended for analyzing contradictory bioavailability data in Mal-PEG25-NH2 (hydrochloride)-drug conjugate studies?
- Methodological Answer : Apply Bland-Altman analysis to assess agreement between in vitro (e.g., dialysis membranes) and in vivo (plasma pharmacokinetics) release profiles. Use non-linear mixed-effects modeling (NLME) to account for inter-subject variability. Validate findings with bootstrap resampling to estimate confidence intervals .
Q. How should researchers validate the absence of toxic degradants in Mal-PEG25-NCHLORIDE (hydrochloride) formulations?
- Methodological Answer : Employ high-resolution mass spectrometry (HR-MS) to identify degradation products (e.g., hydrolyzed maleimide or PEG fragments). Combine with in vitro cytotoxicity assays (e.g., MTT assay on HEK-293 cells) and genotoxic screening (Ames test). Cross-reference with ICH Q3A/B guidelines for impurity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
